molecular formula C20H25N3O2 B2637200 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide CAS No. 954242-65-0

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide

Cat. No. B2637200
M. Wt: 339.439
InChI Key: NVNPAYFCXKTKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide” is a complex organic compound. It contains a dimethylamino phenyl group, a propyl group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the amide bonds. The presence of the dimethylamino group could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dimethylamino group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound more basic .

Scientific Research Applications

Supramolecular Assembly

The compound has been utilized in the study of helical supramolecular assemblies. Specifically, it was found that the carbonyl groups in the compound adopt an antiperiplanar conformation, allowing for the formation of a meso-helix through intramolecular hydrogen-bonding and soft interactions, which is significant in the context of molecular architecture and design (González-González et al., 2013).

Synthetic Methodologies

The compound's derivatives have been synthesized through novel synthetic approaches, significantly contributing to the field of organic synthesis. For instance, a one-pot synthetic method was developed for the synthesis of di- and mono-oxalamides, including derivatives of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Functionalization and Transformation

Studies have explored the functionalization and transformation of related structures to produce valuable chemical entities. For example, research has shown the regioselective olefination of substituted N,N-dimethylbenzylamines to transform into various compounds, including those related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. These transformations are significant for developing new synthetic routes and chemical entities (Cai et al., 2007).

Hydrogen-Bonded Networks

The study of hydrogen-bonded supramolecular networks is another application. These networks have been studied extensively, showcasing the compound's relevance in understanding intermolecular interactions and forming extended supramolecular structures (Lee, 2010).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-7-4-5-9-18(15)22-20(25)19(24)21-14-6-8-16-10-12-17(13-11-16)23(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPAYFCXKTKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide

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